molecular formula C12H13N3O B12933285 6-(3-Aminophenethyl)pyrimidin-4(3H)-one

6-(3-Aminophenethyl)pyrimidin-4(3H)-one

Cat. No.: B12933285
M. Wt: 215.25 g/mol
InChI Key: LLWPLUITNIHVMU-UHFFFAOYSA-N
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Description

6-(3-Aminophenethyl)pyrimidin-4(3H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with a 3-aminophenethyl group. Compounds of this type are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminophenethyl)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reaction: The pyrimidine ring can be further functionalized by introducing the 3-aminophenethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 6-(3-Aminophenethyl)pyrimidin-4(3H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3-Aminophenethyl)pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Aminophenethyl)pyrimidin-2(1H)-one
  • 6-(3-Aminophenethyl)pyrimidin-4(1H)-one
  • 6-(3-Aminophenethyl)pyrimidin-5(1H)-one

Uniqueness

The uniqueness of 6-(3-Aminophenethyl)pyrimidin-4(3H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

4-[2-(3-aminophenyl)ethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H13N3O/c13-10-3-1-2-9(6-10)4-5-11-7-12(16)15-8-14-11/h1-3,6-8H,4-5,13H2,(H,14,15,16)

InChI Key

LLWPLUITNIHVMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CCC2=CC(=O)NC=N2

Origin of Product

United States

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